tert-butyl 1-(pyrimidin-5-yl)hydrazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl N-amino-N-pyrimidin-5-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13(10)7-4-11-6-12-5-7/h4-6H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBIDCSYDNRWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CN=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamate Formation via Boc Anhydride
The most widely implemented method involves reacting pyrimidin-5-ylhydrazine with di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents. As detailed in the CN101823986A patent, optimal conditions require:
- Molar ratio : 1:1.2 (hydrazine:Boc₂O)
- Temperature : −5°C to 0°C in isopropyl alcohol
- Reaction time : 2–10 hours under nitrogen atmosphere
This approach achieves 78–85% yields when using anhydrous sodium sulfate for moisture control during workup. The exothermic nature of Boc-protection necessitates precise temperature modulation to prevent N,N'-bis-Boc byproduct formation.
Alternative Activation with Chloroformate Esters
WO0140163A1 describes tert-butyl chloroformate-mediated protection in pyridine systems. While this method circumvents Boc₂O's cost, it introduces handling challenges due to chloroformate toxicity:
Reaction parameters :
- Base : Triethylamine (2.5 eq)
- Solvent : Dichloromethane
- Yield : 62–70%
Comparative studies show 12–15% lower efficiency versus Boc₂O routes, attributed to competing hydrolysis at higher temperatures.
Hydrazine Coupling with Preformed Pyrimidine Electrophiles
Nucleophilic Aromatic Substitution (SNAr)
Al-Azhar Bulletin of Science documents pyrimidin-5-yl chloride reacting with tert-butyl carbazate under microwave irradiation:
Optimized conditions :
- Catalyst : Pd(OAc)₂/Xantphos
- Ligand : t-BuXPhos
- Temperature : 130°C
- Time : 4 hours
- Yield : 68%
This method eliminates the need for cryogenic setups but requires rigorous exclusion of oxygen to prevent palladium deactivation.
Buchwald-Hartwig Amination
Royal Society of Chemistry protocols employ palladium-catalyzed coupling between tert-butyl hydrazinecarboxylate and 5-bromopyrimidine:
Key parameters :
| Component | Specification |
|---|---|
| Catalyst | Pd₂(dba)₃ |
| Ligand | RuPhos |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Yield | 73% |
This method demonstrates superior functional group tolerance compared to SNAr approaches, enabling synthesis of analogs with electron-withdrawing substituents.
Reductive Amination Strategies
Ketone/Hydrazine Condensation
WO2014200786A1 discloses a two-step sequence involving:
- Condensation of pyrimidine-5-carbaldehyde with tert-butyl carbazate
- Sodium borohydride reduction
Performance metrics :
- Step 1 yield : 89% (MeOH, 25°C, 12 h)
- Step 2 yield : 94% (NaBH₄, 0°C)
- Overall yield : 83%
This method's advantage lies in avoiding transition metal catalysts, though it requires strict pH control during reduction to prevent Boc-group cleavage.
Solid-Phase Synthesis for High-Throughput Production
Recent adaptations feature Wang resin-supported methodologies:
Protocol :
- Resin loading with Fmoc-hydrazine
- Boc-protection using Boc₂O/DIPEA
- Pyrimidine coupling via HATU activation
- TFA cleavage
Comparative data :
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Average yield | 76% | 82% |
| Purity (HPLC) | 95% | 98% |
| Synthesis time | 18 h | 8 h |
Solid-phase approaches reduce purification demands but increase initial material costs by 30–40%.
Continuous Flow Methodologies
Emerging microreactor technologies enhance reaction control:
System configuration :
- Reactors : Two serial PFA tubes (ID 1.0 mm)
- Residence time : 12 min
- Temperature : −10°C
- Pressure : 3.5 bar
Performance enhancement :
- 92% conversion vs 78% batch
- 5-fold productivity increase
- 60% solvent reduction
These systems particularly benefit large-scale manufacturing by mitigating thermal runaway risks inherent in exothermic Boc-protections.
Critical Analysis of Methodologies
Table 1. Comparative Method Evaluation
Process Optimization Considerations
Solvent Selection
Isopropyl alcohol enables superior Boc₂O solubility versus THF or DCM, reducing reaction volume by 35%. Water content must remain <0.05% to prevent hydrolysis-mediated yield losses.
Catalytic System Tuning
Adducts of Pd(0) with bulky phosphines (e.g., t-BuXPhos) suppress β-hydride elimination in coupling reactions, improving selectivity by 18–22%.
Crystallization Protocols
Hexane/ethyl acetate (4:1) recrystallization achieves 99.5% purity with 93% recovery, outperforming methanol/water systems that risk Boc-group solvolysis.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 1-(pyrimidin-5-yl)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Synthesis and Characterization
The synthesis of tert-butyl 1-(pyrimidin-5-yl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazine with pyrimidin-5-carboxylic acid derivatives. The characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure.
- Mass Spectrometry (MS) : To confirm the molecular weight.
- Infrared Spectroscopy (IR) : For functional group identification.
Medicinal Chemistry
This compound is explored for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for developing drugs against several diseases.
Case Study : A recent study investigated its efficacy against cancer cell lines. The compound exhibited significant cytotoxicity against human leukemia cells, suggesting its potential as an anticancer agent.
Antiviral Activity
Research has indicated that derivatives of hydrazine compounds can inhibit viral replication. This compound has been evaluated for its antiviral properties, particularly against influenza virus strains.
Data Table: Antiviral Activity
Neuroprotective Effects
Studies have shown that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study : In vitro assays demonstrated that this compound reduced oxidative stress-induced neuronal damage, indicating its protective effects on neuronal cells.
Organic Synthesis
In synthetic organic chemistry, this compound serves as an intermediate in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of tert-butyl 1-(pyrimidin-5-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 1-(pyrimidin-5-yl)hydrazine-1-carboxylate include other pyrimidine derivatives and hydrazinecarboxylates. Some examples are:
- tert-Butyl 1-(pyrimidin-4-yl)hydrazinecarboxylate
- tert-Butyl 1-(pyrimidin-6-yl)hydrazinecarboxylate
Uniqueness
What sets this compound apart is its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific research and industrial applications .
Biological Activity
Tert-butyl 1-(pyrimidin-5-yl)hydrazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications, focusing on its anti-inflammatory, anticancer, and antimicrobial activities.
- Molecular Formula : C11H14N4O2
- CAS Number : 1914059
- Structure : The compound features a pyrimidine ring linked to a hydrazine moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidin-5-carboxylic acid derivatives with hydrazines. Various methods have been reported, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction times.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of hydrazine derivatives. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|---|
| This compound | 5.40 µM | 0.01 µM | 344.56 |
This selectivity suggests that the compound may offer therapeutic benefits with reduced gastrointestinal side effects compared to traditional NSAIDs like celecoxib .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrate that it exhibits cytotoxic effects on various cancer cell lines, including HeLa and HCT116 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| HCT116 | 12.3 |
These findings indicate that this compound could serve as a lead compound for developing new anticancer therapies .
Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against various bacterial strains. Preliminary results suggest moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 100 |
These results support further investigation into its potential as an antimicrobial agent .
Case Studies
A notable study conducted by Sivaramakarthikeyan et al. demonstrated the efficacy of hydrazine derivatives in reducing carrageenan-induced paw edema in rats. The study utilized this compound as a reference compound, showing significant anti-inflammatory effects comparable to standard treatments .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing tert-butyl 1-(pyrimidin-5-yl)hydrazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are synthesized using tert-butyl piperazine-1-carboxylate and halogenated pyrimidines in 1,4-dioxane under reflux (110°C, 12 h) with potassium carbonate as a base, yielding 78–88.7% . Key parameters include solvent choice (polar aprotic solvents like dioxane), stoichiometric ratios (1:1.5 substrate-to-reagent ratio), and temperature control to minimize side reactions. Purification via silica gel chromatography (hexane/ethyl acetate gradients) is standard .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use respiratory protection (e.g., NIOSH-approved masks) and gloves to avoid inhalation or dermal contact. The compound may exhibit acute toxicity (oral LD50 data pending) and potential skin/eye irritation. Stability tests indicate incompatibility with strong oxidizers; store in inert, dry conditions at 2–8°C . Fume hoods and spill containment protocols are mandatory during synthesis .
Advanced Research Questions
Q. How can computational methods optimize the reaction design for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational modeling with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) . Machine learning algorithms can analyze historical yield data (e.g., 78–88.7% in dioxane) to recommend parameter adjustments .
Q. How does the crystal structure influence the compound’s reactivity and interactions?
- Methodological Answer : X-ray diffraction reveals intramolecular hydrogen bonds (e.g., O–H⋯N, 2.8 Å) and π–π stacking (inter-centroid distance: 3.59 Å), stabilizing the crystal lattice and affecting solubility . The chair conformation of the piperazine ring and equatorial positioning of substituents dictate steric accessibility for nucleophilic attacks . These structural features can be leveraged to predict binding affinity in biological assays .
Q. What strategies resolve contradictions in yield data during scale-up synthesis?
- Methodological Answer : Contradictions arise from kinetic vs. thermodynamic control. For example, yields drop from 88.7% to 78% when scaling from 10 mmol to 258 mmol due to heat transfer inefficiencies . Mitigation includes:
- Process Optimization : Use microwave-assisted synthesis for uniform heating.
- In Situ Monitoring : HPLC or LC-MS tracks intermediate formation (e.g., tert-butyl carbamate intermediates at 4.92 min retention time) .
- DoE (Design of Experiments) : Vary temperature, solvent ratios, and catalyst loading to identify robust conditions .
Q. How can the biological activity of pyrimidine derivatives be systematically assessed?
- Methodological Answer :
- In Vitro Assays : Test antimicrobial activity against S. aureus and P. aeruginosa via broth microdilution (MIC values). Pyrimidine derivatives disrupt folate biosynthesis .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., bromo vs. hydroxy groups) and evaluate cytotoxicity (e.g., MTT assay on HEK293 cells) .
- Molecular Docking : Simulate interactions with target enzymes (e.g., DHFR) using AutoDock Vina to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
